5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,6-dimethylmorpholino group and a 3-methoxyphenyl moiety. The morpholino group enhances polarity and metabolic stability, while the methoxyphenyl substituent may facilitate π-π interactions in biological targets.
Propiedades
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-11-9-22(10-12(2)26-11)16(14-6-5-7-15(8-14)25-4)17-18(24)23-19(27-17)20-13(3)21-23/h5-8,11-12,16,24H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVLZVKMZTSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core structure known for diverse biological activities. The presence of the morpholine and methoxyphenyl groups enhances its solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have demonstrated that compounds within this class exhibit potent anticancer effects against various human cancer cell lines.
- Antimicrobial Properties : Some derivatives show significant activity against bacterial and fungal strains.
Anticancer Activity
A study published in PubMed evaluated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that these compounds displayed notable cytotoxicity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The synthesized compounds were tested against a panel of nearly 60 human cancer cell lines using the National Cancer Institute (NCI) 60 cell line screening program.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Renal Cancer | 10 | Potent |
| Leukemia | 8 | Highly Potent |
| Colon Cancer | 12 | Moderate |
| Breast Cancer | 15 | Moderate |
| Melanoma | 9 | Highly Potent |
The compound exhibited superior activity at concentrations as low as 10 μM without causing toxicity to normal somatic cells such as HEK293 .
The mechanism underlying the anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives is believed to involve:
- Inhibition of Topoisomerase I : Some derivatives have been identified as potential inhibitors of Topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. The compound's ability to inhibit Top1 was shown to be superior compared to traditional inhibitors like camptothecin .
- Induction of Apoptosis : The compounds may also induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, some studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Structural Diversity: The target compound’s morpholino group distinguishes it from fluorophenyl- or pyrazole-substituted analogs, likely improving solubility compared to the lipophilic difluorophenyl derivative . Compared to CFI-400945 (a spirocyclic PLK4 inhibitor), the thiazolo-triazole core may offer distinct binding kinetics due to its planar aromatic system .
Biological Activity: CFI-400945 demonstrates nanomolar PLK4 inhibition, suggesting that morpholino-containing compounds can achieve high kinase affinity. The target compound’s methoxyphenyl group may similarly engage hydrophobic pockets in kinase targets . Triazolo-thiadiazoles in showed strong docking scores against 14-α-demethylase, implying that methoxyphenyl substituents are advantageous for antifungal activity .
Physicochemical Properties: The morpholino group in the target compound likely reduces logP compared to CFI-400945 (predicted logP ~2.5 vs. 3.8), enhancing aqueous solubility . Fluorinated analogs (e.g., 5-(2,4-difluorophenyl)-6-methylthiazolo-triazole) exhibit higher lipophilicity, which may limit bioavailability .
Research Findings and Implications
- Synthetic Feasibility : Methods from (InCl3-catalyzed alkylation) and (triazole-thiol derivatization) could be adapted for synthesizing the target compound, though specific conditions remain unexplored .
- Therapeutic Potential: The structural similarity to CFI-400945 and triazolo-thiadiazoles positions the target compound as a candidate for kinase or antifungal drug discovery. Further studies should prioritize enzymatic assays and ADMET profiling.
Notes
- Direct data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.
- Morpholino and methoxyphenyl groups are critical for balancing solubility and target engagement.
- Collaborative efforts between synthetic chemistry and computational docking (e.g., using SHELX or ORTEP-3 for crystallography) are recommended for future optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
